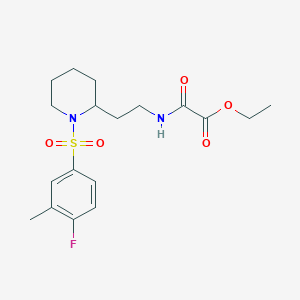
Ethyl 2-((2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-((2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C18H25FN2O5S and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-((2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate, also known by its CAS number 898406-90-1, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26FN3O4S, with a molecular weight of 447.5 g/mol. Its structure features a piperidine ring, a sulfonyl group, and an ethyl oxoacetate moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN3O4S |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 898406-90-1 |
This compound interacts with various biological targets, primarily through:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.
- Enzymatic Inhibition : It has shown potential to inhibit enzymes related to metabolic pathways, affecting cellular functions.
- Modulation of Signaling Pathways : The compound can influence signaling cascades that are crucial for cell survival and proliferation.
Pharmacological Effects
The compound has been evaluated for several pharmacological activities:
- Antidepressant Activity : Preliminary studies indicate that it may exhibit serotonin reuptake inhibition similar to established antidepressants, suggesting potential use in treating depressive disorders.
- Anti-inflammatory Properties : this compound has demonstrated the ability to reduce inflammatory cytokines in vitro, indicating a role in inflammatory disease management.
- Antitumor Effects : Early research suggests this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their serotonin reuptake inhibition. This compound was among the compounds tested, showing promising results with an IC50 value comparable to leading SSRIs .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema and reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- Anticancer Activity Assessment : A recent study assessed the cytotoxicity of various compounds including this compound against breast cancer cell lines (MCF7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value around 20 µM .
Eigenschaften
IUPAC Name |
ethyl 2-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O5S/c1-3-26-18(23)17(22)20-10-9-14-6-4-5-11-21(14)27(24,25)15-7-8-16(19)13(2)12-15/h7-8,12,14H,3-6,9-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDGIWCESJOVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














